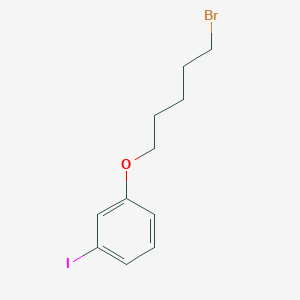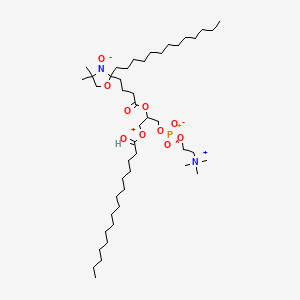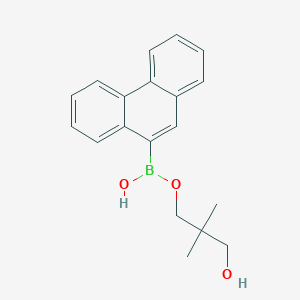
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate is a boronic ester compound with the molecular formula C19H21BO3. This compound is known for its unique structure, which includes a phenanthrene moiety and a boronate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate typically involves the reaction of phenanthrene-9-boronic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The phenanthrene moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The phenanthrene moiety can also participate in π-π interactions, contributing to the compound’s overall reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate: Another boronate ester with similar structural features but different reactivity.
9-Phenanthreneboronic acid neopentylglycol ester: Shares the phenanthrene and boronate ester groups but differs in the substituents attached to the boron atom.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate is unique due to its specific combination of a phenanthrene moiety and a boronate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C19H21BO3 |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-dimethylpropoxy)-phenanthren-9-ylborinic acid |
InChI |
InChI=1S/C19H21BO3/c1-19(2,12-21)13-23-20(22)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11,21-22H,12-13H2,1-2H3 |
InChI-Schlüssel |
DVJNPUHLOYDUKE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)OCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
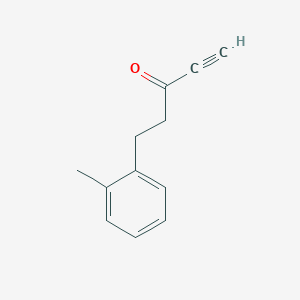

![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
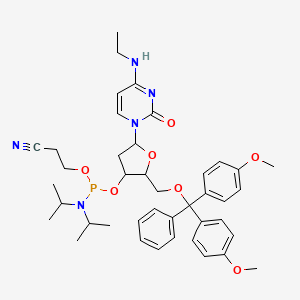
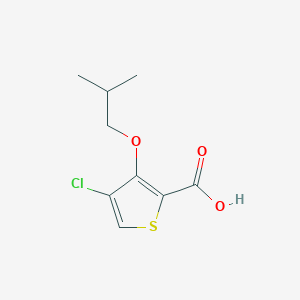
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
